molecular formula C12H10ClNO2S B1346021 N-(4-Chlorophenyl)benzenesulfonamide CAS No. 4750-28-1

N-(4-Chlorophenyl)benzenesulfonamide

Cat. No. B1346021
CAS RN: 4750-28-1
M. Wt: 267.73 g/mol
InChI Key: ANRCRHLXUCJAKV-UHFFFAOYSA-N
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Description

“N-(4-Chlorophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10ClNO2S . It is also known by other names such as “N-(p-Chlorophenyl)benzenesulfonamide” and "4’-Chlorobenzenesulfonanilide" .


Molecular Structure Analysis

The crystal structure of “N-(4-Chlorophenyl)benzenesulfonamide” has been determined . The molecules of the substance form chains with adjacent molecules by means of hydrogen bonds, which create infinite helicoids along the b axis . The hydrogen-bond network can be described by the graph-set as C(4) (infinite chain with four atoms in the repeat pattern) .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Electrochemistry .

Summary of the Application

“N-(4-Chlorophenyl)benzenesulfonamide” is synthesized through the electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture . This method provides a new pathway for the synthesis of this compound .

Methods of Application or Experimental Procedures

The electrochemical oxidation of 4-chloroaniline is investigated by cyclic voltammetry and differential pulse voltammetry . The oxidation process involves a one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction . The anodically generated chloronium reacts with benzenesulfinic acid to produce the corresponding diaryl sulfone and N-phenylbenzenesulfonamide derivatives .

Results or Outcomes

The study established a new method for the synthesis of “N-(4-Chlorophenyl)benzenesulfonamide” and provided insights into the electrochemical behavior of 4-chloroaniline .

Acylation of Amines

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“N-(4-Chlorophenyl)benzenesulfonamide” is used as a chemoselective N-acylation reagent . It allows for selective protection of primary amines in the presence of secondary amines, acylation of aliphatic amines in the presence of aryl amines, and monofunctionalization of primary-secondary diamines .

Methods of Application or Experimental Procedures

A variety of “N-(4-Chlorophenyl)benzenesulfonamides” were synthesized in one pot from 4-chloroaniline under solvent-free conditions . The acylation reactions were carried out in water as a green solvent .

Results or Outcomes

The study demonstrated the high stability and easy preparation of these acylating reagents . It also highlighted the advantages of using water as a green solvent .

Anticancer and Antimicrobial Agents

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

“N-(4-Chlorophenyl)benzenesulfonamide” derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Methods of Application or Experimental Procedures

New aryl thiazolone–benzenesulfonamides were synthesized and their inhibitory effect on CA IX was evaluated . The compounds were also tested for their anti-proliferative activity against various cancer cell lines .

Results or Outcomes

Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines and CA IX . One compound in particular was able to induce apoptosis in a specific cancer cell line .

Acylation Reagent

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

“N-(4-Chlorophenyl)benzenesulfonamide” is used as a chemoselective N-acylation reagent . It allows for selective protection of primary amines in the presence of secondary amines .

Methods of Application or Experimental Procedures

A variety of “N-(4-Chlorophenyl)benzenesulfonamides” were synthesized in one pot from 4-chloroaniline under solvent-free conditions . The acylation reactions were carried out in water as a green solvent .

Results or Outcomes

The study demonstrated the high stability and easy preparation of these acylating reagents . It also highlighted the advantages of using water as a green solvent .

Antitumor Agents

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences .

Summary of the Application

“N-(4-Chlorophenyl)benzenesulfonamide” derivatives have been synthesized and studied for their potential as antitumor agents . These compounds work by inhibiting carbonic anhydrase IX (CA IX), a gene that is overexpressed in many solid tumors .

Methods of Application or Experimental Procedures

New aryl thiazolone–benzenesulfonamides were synthesized and their inhibitory effect on CA IX was evaluated . The compounds were also tested for their anti-proliferative activity against various cancer cell lines .

Results or Outcomes

Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines and CA IX . One compound in particular was able to induce apoptosis in a specific cancer cell line .

Chemical Reagent

Specific Scientific Field

This application is in the field of Chemical Synthesis .

Summary of the Application

“N-(4-Chlorophenyl)benzenesulfonamide” is used as a chemical reagent in various chemical reactions .

Methods of Application or Experimental Procedures

“N-(4-Chlorophenyl)benzenesulfonamide” is synthesized and used in various chemical reactions .

Results or Outcomes

The use of “N-(4-Chlorophenyl)benzenesulfonamide” as a chemical reagent has been demonstrated in various chemical reactions .

Safety And Hazards

“N-(4-Chlorophenyl)benzenesulfonamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “N-(4-Chlorophenyl)benzenesulfonamide”. This could include further studies on its synthesis, reactivity, mechanism of action, and safety profile .

properties

IUPAC Name

N-(4-chlorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRCRHLXUCJAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197167
Record name Benzenesulfonamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)benzenesulfonamide

CAS RN

4750-28-1
Record name N-(4-Chlorophenyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004750281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4750-28-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DG76LGR56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C12H8Cl3NO2S, the conformation of the N—H bond in the C—SO2—NH—C segment is anti to the meta-Cl in the aniline ring. The molecule is twisted at the S …
Number of citations: 1 scripts.iucr.org
GC Miller, DG Crosby - Chemosphere, 1983 - Elsevier
Irradiation of 10 −4 M aqueous 4-chloroaniline or N -(4-chlorophenyl)-benzenesulfonamide at >290 nm in air-saturated solutions produced both 4-chloronitrosobenzene and 4-…
Number of citations: 24 www.sciencedirect.com
GL Perlovich, VV Tkachev, KJ Schaper… - … Section E: Structure …, 2006 - scripts.iucr.org
The crystal structure of the title compound, C12H10ClNO2S, has been determined. The molecules of the substance form chains with adjacent molecules by means of hydrogen bonds, …
Number of citations: 9 scripts.iucr.org
BT Gowda, S Foro, PG Nirmala… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C13H11Cl2NO2S, the conformations of the N—C bonds in the C—SO2—NH—C segment have gauche torsions with respect to the S=O bonds. Further, the …
Number of citations: 12 scripts.iucr.org
N Mohamadighader, M Saraei, D Nematollahi… - RSC …, 2020 - pubs.rsc.org
The electrochemical oxidation of 4-chloroaniline as a model compound in a water/acetonitrile mixture was investigated by cyclic voltammetry and differential pulse voltammetry. It was …
Number of citations: 7 pubs.rsc.org
B Żołnowska, J Sławiński, Z Brzozowski… - International Journal of …, 2018 - mdpi.com
A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized from 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran. All …
Number of citations: 9 www.mdpi.com
Z Soyer, S Uysal, S Parlar… - Journal of enzyme …, 2017 - Taylor & Francis
A series of 4-phthalimidobenzenesulfonamide derivatives were designed, synthesized and evaluated for the inhibitory activities against acetylcholinesterase (AChE) and …
Number of citations: 28 www.tandfonline.com
RKF Marra, AMR Bernardino, TA Proux, KS Charret… - Molecules, 2012 - mdpi.com
Leishmaniasis is a neglected disease responsible for about 56,000 deaths every year. Despite its importance, there are no effective, safe and proper treatments for leishmaniasis due to …
Number of citations: 36 www.mdpi.com
M Lahtinen, J Kudva, P Hegde, K Bhat… - Journal of Molecular …, 2014 - Elsevier
Four sulfanilamide derivatives N-[4-(phenylsulfamoyl)phenyl]acetamide (1), 4-amino-N-phenylbenzenesulfonamide (2), N-[4-(phenylsulfamoyl)phenyl]benzamide (3) and N-{4-[(3-…
Number of citations: 26 www.sciencedirect.com
VV Tkachev, KJ Schaper, GL Perlovich… - Acta …, 2006 - Wiley Online Library
The crystal structure of the title compound, C 12 H 10 ClNO 2 S, has been determined. The molecules of the substance form chains with adjacent molecules by means of hydrogen …
Number of citations: 0 onlinelibrary.wiley.com

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